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Compound of Interest

Compound Name: Fut8-IN-1

Cat. No.: B15618875

Fucosyltransferase 8 (FUT8) is a pivotal enzyme in post-translational modification, exclusively
responsible for catalyzing core fucosylation—the transfer of a fucose sugar from a GDP-fucose
donor to the innermost N-acetylglucosamine (GIcNAc) residue of an N-linked glycan via an
a-1,6 linkage.[1][2][3] This modification is not a mere decoration; it is a critical modulator of
glycoprotein function, profoundly influencing protein folding, stability, and receptor-ligand
interactions.[4] Found primarily in the Golgi apparatus, FUT8 is a type Il transmembrane
glycoprotein that plays an indispensable role in numerous biological processes, including signal
transduction, cell adhesion, and immune responses.[1][3] Its fundamental importance is starkly
highlighted by studies in developmental biology, where the absence of FUT8 leads to severe,
often lethal, consequences, underscoring its essential role in the proper development and
homeostasis of mammalian organisms.[2][5]

The Essential Role of FUT8 in Mammalian
Development

The absolute requirement of FUT8 for normal development is most clearly demonstrated by the
phenotype of Fut8 knockout (Fut8-/-) mice. Disruption of the Fut8 gene results in a cascade of
severe developmental defects, establishing core fucosylation as a non-redundant process in
mammalian life.

Phenotype of Fut8 Knockout Mice

Fut8-deficient mice exhibit a dramatic and severe phenotype, characterized by:
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o Severe Growth Retardation: The knockout mice are significantly smaller than their wild-type
littermates.[6][7][8]

» Postnatal Lethality: A high mortality rate is observed, with many pups dying shortly after birth.
[5][71[8] Approximately 70% of Fut8 knockout mice die within the first few days of postnatal
life.[5]

o Emphysema-like Lung Changes: The most prominent pathological finding is a destructive,
emphysema-like phenotype in the lungs, characterized by abnormal alveolar development.

[2][6][7][8]

These findings unequivocally demonstrate that FUT8 is essential for postnatal survival and
proper organ development, particularly in the lungs.[7]

Molecular Mechanisms: FUT8 as a Master Regulator
of Signaling Pathways

FUTS8 exerts its profound effects on development by modulating the function of key cell surface
receptors. Core fucosylation is essential for the proper signaling of multiple growth factor and
adhesion receptors that orchestrate cell growth, differentiation, and tissue organization.

Transforming Growth Factor-8 (TGF-) Signaling

The emphysema-like phenotype in Fut8-/- mice is directly linked to defective TGF-f3 signaling.
[7][8] Core fucosylation of the TGF-3 receptors (TGF-BRI/RII) is critical for their function.

e Mechanism: In the absence of FUT8, TGF-[3 receptors lack core fucosylation, which impairs
the ligand-binding affinity and subsequent signal transduction.[7][9][10] This leads to reduced
phosphorylation of the downstream effector Smad2.[7]

o Downstream Effects: Dysregulated TGF-[3 signaling in the lungs of Fut8-/- mice results in the
overexpression of matrix metalloproteinases (MMPs), such as MMP-12 and MMP-13, and
downregulation of extracellular matrix (ECM) proteins like elastin.[6][7][8] This imbalance
between proteases and ECM components leads to the destruction of alveolar walls.[7]

e Rescue Experiments: Importantly, the administration of exogenous TGF-31 can rescue the
emphysema-like phenotype in Fut8-/- mice, confirming the causal link between impaired
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TGF-f3 signaling and the observed lung pathology.[6][8]
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FUT8-mediated core fucosylation of TGF-[3 receptors is essential for signaling.

Epidermal Growth Factor Receptor (EGFR) Signaling

The severe growth retardation observed in Fut8-/- mice is partly attributed to impaired EGFR
signaling.[8] FUT8-mediated core fucosylation is required for the proper activation and function
of EGFR.

e Mechanism: The absence of core fucosylation on EGFR in Fut8-/- cells leads to a
downregulation of receptor-mediated signaling.[6][8] Specifically, core fucosylation is
required for ligand-induced EGFR dimerization and subsequent activation of downstream
pathways like the Protein Kinase B (Akt) pathway.[11][12]

o Downstream Effects: Reduced EGFR signaling contributes to decreased cell proliferation.
[11] In psoriatic models, elevated FUT8 expression is linked to EGFR overactivation and
keratinocyte hyperproliferation, while Fut8 knockout ameliorates these phenotypes.[11][12]
This highlights FUT8's role in controlling the balance of cell growth.[11]
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FUT8 Modulation of EGFR Signaling

Core
____Fucosylation _______ .

EGFR Dimer Activation Promotes Cell Proliferation .
(Activated) PI3K/Akt Pathway & Growth Growth Retardation

Click to download full resolution via product page

Core fucosylation of EGFR by FUTS8 is crucial for its dimerization and activation.

Integrin Signaling in Neurogenesis

FUT8 and core fucosylation play a vital role in the regulation of adult neurogenesis and

cognitive function.[13]

o Mechanism: FUT8 directly interacts with and catalyzes the core fucosylation of integrin a6
(Itgab), a key regulator of the PI3K/Akt signaling pathway in adult neural stem/progenitor
cells (aNSPCs).[13] Deletion of Fut8 enhances the ubiquitination of ltga6 by promoting its
binding to the ubiquitin ligase Trim21, leading to lower Itga6 levels and reduced PI3K/Akt
activity.[13]

o Downstream Effects:Fut8 depletion in mouse models reduces the proliferation and neuronal
differentiation of aNSPCs, leading to impaired learning and memory.[13] These neurogenic
and behavioral deficits can be rescued by an Akt agonist, confirming the pathway's
dependence on FUT8-mediated glycosylation.[13]

Vascular Endothelial Growth Factor (VEGF) Signaling

The proper development of the vascular system is also dependent on FUT8. Studies have
shown that Fut8 is required for the expression of Vascular Endothelial Growth Factor Receptor-
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2 (VEGFR-2), the main receptor for VEGF.[14][15]

e Mechanism: In Fut8-/- mice, the expression of both VEGFR-2 mRNA and protein is
significantly suppressed.[14][16] This suggests that FUT8 is required for VEGFR-2
expression at the transcriptional level.[14]

o Downstream Effects: The blockade of VEGFR-2 signaling is known to enhance the
expression of ceramide, an inducer of apoptosis.[14] Indeed, an increased number of
apoptotic cells are found in the alveolar septa of Fut8-/- mice.[14][16] This suppression of
VEGFR-2 expression and subsequent apoptosis provides another mechanism contributing to
the emphysema-like changes seen in these animals.[14]

Quantitative Data on FUT8 and Core Fucosylation

Quantitative analysis is essential for understanding the precise impact of FUT8 on biological
systems. Mass spectrometry and other analytical techniques have provided key data on

fucosylation levels.
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Key Experimental Protocols

Investigating the role of FUT8 requires a specialized set of molecular and cellular biology
techniques. The following are protocols for key experiments cited in FUT8 research.

Generation of Fut8 Knockout (KO) Models

Creating a Fut8-deficient model is the foundational experiment for studying its function. The
CRISPR/Cas9 system is a common and efficient method.[21][22]

Methodology: CRISPR/Cas9-Mediated Knockout in Cell Lines (e.g., CHO)

» SgRNA Design: Design single guide RNAs (sgRNAs) targeting a critical exon of the Fut8
gene (e.g., exon 3 or 6).[10] Use bioinformatics tools to minimize off-target effects.

o Vector Construction: Clone the designed sgRNA sequences into a Cas9 expression vector.
» Transfection: Transfect the host cell line (e.g., CHO-K1) with the sgRNA/Cas9 plasmid.[20]

o Clonal Selection: Isolate single cells by limiting dilution or FACS to establish monoclonal cell

lines.
e Screening and Validation:

o Genomic DNA PCR & Sequencing: Amplify the targeted region from genomic DNA and
perform Sanger sequencing to confirm the presence of indels (insertions/deletions) that
cause a frameshift mutation.[20]
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o Western Blot: Lyse cells and perform a Western blot using an anti-FUT8 antibody to
confirm the absence of the FUT8 protein.[10]

o Lectin Blot: To confirm the functional knockout, probe cell lysates with Lens culinaris
agglutinin (LCA) lectin, which specifically binds to core-fucosylated structures. A loss of
LCA binding indicates successful elimination of core fucosylation.[10][23]

Workflow for Generating FUT8 Knockout Cell Lines

1. sgRNA Design
(Target FUT8 Exon)

2. Transfection
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A typical experimental workflow for creating and validating FUT8 KO cell lines.

Detection and Quantification of Core Fucosylation

Several methods can be used to specifically detect and quantify core fucosylation on

glycoproteins.

Methodology 1: Mass Spectrometry (MS) of Glycopeptides This is a highly accurate method for

quantifying site-specific fucosylation.[17][18]

Protein Isolation: Isolate the glycoprotein of interest (e.g., transferrin from serum).[17]
Tryptic Digestion: Digest the protein with trypsin to generate peptides.

LC-MS Analysis: Separate the resulting glycopeptides using liquid chromatography (LC) and
analyze them by mass spectrometry (MS).

Quantification: Determine the level of core fucosylation by calculating the signal intensity
ratio of peptide ions containing fucosylated glycans versus those with non-fucosylated
glycans.[17][18]

Methodology 2: Chemoenzymatic Labeling This novel strategy offers rapid and selective

detection of core fucosylated glycans.[24][25]

Enzymatic Reaction: Utilize a specific galactosyltransferase (e.g., from C. elegans) to
transfer an azido-appended galactose residue specifically onto the core fucose of a
glycoprotein.[24]

Click Chemistry: The appended azide group can then be tagged with a fluorescent probe or
biotin via a click chemistry reaction (e.g., copper-catalyzed or strain-promoted alkyne-azide
cycloaddition).

Detection: The tagged glycoproteins can be detected via fluorescence imaging (on live cells
or in lysates) or affinity purification followed by Western blot.[24]

Analysis of FUT8-Modulated Signaling
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To dissect how FUT8 affects a signaling pathway, a combination of techniques is used to
measure receptor binding, activation, and downstream events.

Methodology: Analyzing TGF-3 Pathway Activation[9][10]
e Ligand Binding Assay:
o Produce HIS-tagged TGF-B1 ligand in a separate cell line (e.g., HEK-293T).
o Add conditioned medium containing the tagged ligand to control and FUT8-KO cells.

o Detect the amount of bound ligand using an anti-HIS antibody conjugated to an enzyme
(e.g., alkaline phosphatase) that produces a colorimetric signal. A reduced signal in KO
cells indicates impaired ligand binding.[10]

e Reporter Assay:
o Transfect cells with a TGF-B-responsive luciferase reporter plasmid (e.g., 3TP-lux).
o Stimulate the cells with TGF-31.

o Measure luciferase activity. A decrease in luminescence in FUT8-KO cells indicates
reduced downstream signaling.[10]

o Western Blot for Downstream Effectors:
o Treat control and FUT8-KO cells with TGF-B1 for various time points.

o Lyse the cells and perform a Western blot using antibodies against total Smad2 and
phosphorylated Smad2 (p-Smad2). A lower ratio of p-Smad?2 to total Smad2 in KO cells
confirms impaired signal transduction.[7]

Implications for Drug Development

The central role of FUT8 in regulating key signaling pathways makes it a compelling target for
therapeutic intervention, particularly in oncology and immunology.
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e Cancer Therapy: Aberrant FUT8 expression is linked to tumor progression and metastasis in
various cancers, including breast, liver, and lung cancer.[1][3][9] Elevated FUT8 can enhance
signaling through pro-oncogenic pathways like EGFR and TGF-f3. Therefore, developing
small molecule inhibitors of FUT8 could be a strategy to suppress tumor growth and
invasion.[3][9]

» Antibody Engineering: The absence of core fucose on the Fc region of IgG1 antibodies
dramatically enhances their affinity for the FcyRllla receptor on immune effector cells,
leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC).
[19][21] This has led to the development of FUT8 knockout CHO cell lines as a platform for
producing "afucosylated" therapeutic antibodies with enhanced efficacy for cancer
immunotherapy.[20][21][22]

Conclusion

FUT8 is far more than a housekeeping enzyme; it is a fundamental regulator of developmental
biology. By catalyzing the single step of core fucosylation, FUT8 critically modulates the
function of a host of receptors that govern cell fate, proliferation, and tissue architecture. The
severe phenotypes of Fut8-deficient models, from lethal lung defects to impaired neurogenesis,
highlight that this single sugar modification is essential for life and proper organismal
development. The intricate links between FUT8 and major signaling pathways like TGF-f3 and
EGFR not only illuminate the basic mechanisms of development but also present exciting and
actionable opportunities for the design of next-generation therapeutics. A deep understanding
of FUT8 biology is, therefore, crucial for researchers and drug developers aiming to harness
the power of glycosylation for human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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